molecular formula C28H16F6 B12528729 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene CAS No. 849544-14-5

2,6-Bis[4-(trifluoromethyl)phenyl]anthracene

Cat. No.: B12528729
CAS No.: 849544-14-5
M. Wt: 466.4 g/mol
InChI Key: BNEFJXNJAAWACX-UHFFFAOYSA-N
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Description

2,6-Bis[4-(trifluoromethyl)phenyl]anthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors . The presence of trifluoromethyl groups enhances the compound’s stability and electronic properties, making it a valuable material in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene typically involves the palladium-catalyzed cross-coupling reaction of 2,6-dibromoanthracene with 4-(trifluoromethyl)phenylboronic acid. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. Purification is typically achieved through column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Bis[4-(trifluoromethyl)phenyl]anthracene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various chemical analyses.

    Biology: Employed in the study of biological systems due to its fluorescent properties, aiding in imaging and tracking of biological processes.

    Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic tools.

    Industry: Utilized in the production of OLEDs, organic semiconductors, and other electronic devices.

Mechanism of Action

The mechanism of action of 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene is primarily based on its electronic and photophysical properties. The compound interacts with light, absorbing photons and re-emitting them as fluorescence. This property is exploited in various applications, including imaging and sensing. The trifluoromethyl groups enhance the compound’s stability and electron-withdrawing capability, influencing its interaction with other molecules and materials .

Comparison with Similar Compounds

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene.

    2,6-Diphenylanthracene: Another anthracene derivative with comparable photophysical properties but lacking the trifluoromethyl groups.

    1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene: A fluorinated derivative with enhanced electron-withdrawing properties.

Uniqueness: this compound stands out due to the presence of trifluoromethyl groups, which significantly enhance its stability and electronic properties. This makes it more suitable for applications requiring high stability and specific electronic characteristics .

Properties

CAS No.

849544-14-5

Molecular Formula

C28H16F6

Molecular Weight

466.4 g/mol

IUPAC Name

2,6-bis[4-(trifluoromethyl)phenyl]anthracene

InChI

InChI=1S/C28H16F6/c29-27(30,31)25-9-5-17(6-10-25)19-1-3-21-15-24-14-20(2-4-22(24)16-23(21)13-19)18-7-11-26(12-8-18)28(32,33)34/h1-16H

InChI Key

BNEFJXNJAAWACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC4=C(C=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C=C3C=C2)C(F)(F)F

Origin of Product

United States

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